2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
Overview
Description
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.20 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, which is further connected to a nicotinic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid typically involves the reaction of 2-chloronicotinic acid with 3-trifluoromethylphenol . The reaction is carried out under specific conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloronicotinic acid and 3-trifluoromethylphenol.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, typically around 100-120°C, for several hours to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Photocatalytic Reactions: It is used in the preparation of difluoroalkylarenes via photocatalytic alkylation with alkenes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Photocatalysts like titanium dioxide for photocatalytic reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photocatalytic alkylation can yield difluoroalkylarenes .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is utilized in various scientific research fields:
Chemistry: It serves as a reagent for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
- 6-Methyl-4-(trifluoromethyl)nicotinic acid
- 2-Amino-5-(trifluoromethyl)nicotinic acid
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is unique due to its specific trifluoromethyl substitution on the phenoxy ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGOFGSXWAVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957940 | |
Record name | 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36701-89-0 | |
Record name | 2-[3-(Trifluoromethyl)phenoxy]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36701-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-(3-(trifluoromethyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid in environmental science?
A1: this compound (AE-B) is a key metabolite of the pesticide diflufenican. [, ] Understanding its formation and persistence is crucial for assessing the environmental impact of diflufenican use, particularly in urban environments like gravel paths where its degradation can be slow. []
Q2: How is this compound quantified in environmental samples?
A2: A study demonstrated a method for quantifying this compound using Ultra Performance Liquid Chromatography (UPLC). [] This method utilized a mobile phase of acetonitrile and a water solution containing acetic acid (0.1%, 50:50, by volume) with an ACQUITY UPLC™ BEH C18 column (50.0 mm × 2.1 mm i.d., 1.7 μm) and detection at a wavelength of 280 nm. [] This method exhibited good linearity for concentrations ranging from 1.0 to 100.2 mg/L. []
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